[1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
Description
Properties
IUPAC Name |
[1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c1-9-5-11(15)6-12-13(9)16-14(19-12)17-4-2-3-10(7-17)8-18/h5-6,10,18H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHFDTVABIPHQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N3CCCC(C3)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol (CAS Number: 2415521-23-0) is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H17ClN2OS, with a molecular weight of 296.8 g/mol. The compound features a piperidine ring linked to a benzothiazole moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| CAS Number | 2415521-23-0 |
| Molecular Formula | C14H17ClN2OS |
| Molecular Weight | 296.8 g/mol |
| Structural Features | Piperidine and Benzothiazole rings |
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzothiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The specific activity of this compound against these pathogens remains to be fully elucidated but is hypothesized based on structural similarities to other active compounds.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Piperidine derivatives are known for their inhibitory effects on acetylcholinesterase (AChE) and urease enzymes, which are critical in various physiological processes and diseases. For example, related compounds have demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors . This suggests that this compound may also exhibit similar enzyme inhibition properties.
Study on Antibacterial Activity
A study synthesized several compounds with similar structures and evaluated their antibacterial efficacy. The results indicated that certain derivatives exhibited IC50 values as low as 0.63 µM against AChE, suggesting potential for development as therapeutic agents . While specific data on this compound is limited, the trends observed in related compounds provide a promising outlook.
Enzyme Inhibition Analysis
In another study focusing on enzyme inhibitors, compounds with piperidine cores were shown to inhibit urease effectively. The structure of these compounds was analyzed using docking studies that revealed interactions with key amino acids in the enzyme active site . This methodology could be applied to assess the binding affinity of this compound.
Comparison with Similar Compounds
Structural Analogues in Antimicrobial Activity
Benzothiazole-Pyrazolopyrimidine Hybrids (): Compounds such as 1-(1,3-benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a) and 1-(1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (3d) exhibit potent antimicrobial activity against P. aeruginosa and C. albicans. However, the absence of a pyrazolopyrimidine moiety in the target compound could reduce its broad-spectrum antimicrobial efficacy compared to these hybrids .
Key Differences:
Piperidine Derivatives with Varied Substitutions
1-((4'-Chloro-3-methyl-[1,1'-biphenyl]-2-yl)methyl)piperidine (3b, ): This compound, synthesized via Suzuki-Miyaura coupling (74% yield), shares a piperidine backbone but lacks the benzothiazole and methanol groups. Its biphenyl-chloro substitution suggests higher lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound’s hydrophilic methanol group.
[1-(3-Chloro-benzyl)-piperidin-4-yl]-methanol (): This structurally similar piperidinyl methanol derivative has a chloro-benzyl group instead of a benzothiazole.
Pharmacological and Structural Insights from Crystallography
Macrodomain Inhibitors (): Compounds like {1-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol highlight the role of methanol groups in forming hydrogen bonds with biological targets. The target compound’s methanol substituent may similarly enhance binding affinity, particularly in enzyme inhibition (e.g., cyclooxygenase or microbial targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
